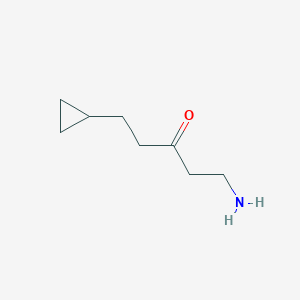

1-Amino-5-cyclopropylpentan-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-amino-5-cyclopropylpentan-3-one |

InChI |

InChI=1S/C8H15NO/c9-6-5-8(10)4-3-7-1-2-7/h7H,1-6,9H2 |

InChI Key |

NATIMGCYBLCHPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CCC(=O)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 5 Cyclopropylpentan 3 One

Strategic Retrosynthetic Disconnections for the Target Structure

Retrosynthetic analysis of 1-Amino-5-cyclopropylpentan-3-one allows for the logical disassembly of the molecule to identify potential starting materials and key bond formations. This process highlights several strategic disconnections.

Approaches Involving Carbonyl Group Introduction within a Pentane (B18724) Backbone

One primary retrosynthetic strategy involves disconnecting the bonds adjacent to the carbonyl group. This approach considers the formation of the ketone at the C3 position of the pentane chain as a crucial step. This can be envisioned through the reaction of a nucleophilic species with an appropriate electrophile. For instance, the bond between C2 and C3 or C3 and C4 can be disconnected, suggesting precursors such as an acyl chloride and an organometallic reagent, or an ester and an enolate.

Another key disconnection is at the C-N bond, suggesting the introduction of the amino group at a late stage. This leads to a precursor ketone, 1-halo-5-cyclopropylpentan-3-one, which can then be aminated.

Strategies for Amino Group Installation at the C1 Position

A common retrosynthetic disconnection involves breaking the C1-N bond. This points to synthetic methods where the amino group is introduced onto a pre-existing carbon skeleton. Precursors for such a strategy would be a molecule with a suitable leaving group at the C1 position, such as a halide or a tosylate, which can undergo nucleophilic substitution. Alternatively, a precursor aldehyde or ketone at the C1 position could be transformed into the amine via reductive amination.

Methodologies for Incorporating the Cyclopropyl (B3062369) Unit at the C5 Position

The bond between the cyclopropyl group and the pentane chain (C4-C5) is another logical point for disconnection. This suggests a synthetic route where a cyclopropyl-containing nucleophile, such as a cyclopropyl Grignard or organolithium reagent, is added to an electrophilic carbon. Alternatively, the cyclopropane (B1198618) ring itself can be formed on a pre-existing alkyl chain. This can be achieved through intramolecular cyclization of a suitably functionalized precursor. acs.org

Convergent and Linear Synthetic Pathways to the Compound

Based on the retrosynthetic analysis, several convergent and linear synthetic pathways can be devised for the synthesis of this compound.

Ketone Synthesis via Organometallic Additions, Alkylation of Enolates, or Related Condensation Reactions

The central ketone functionality can be constructed through several reliable methods.

Organometallic Additions: A convergent approach involves the reaction of an organometallic reagent with a suitable carboxylic acid derivative. For example, the addition of a cyclopropylethyl magnesium bromide to a protected amino-propanoic acid derivative, such as a Weinreb amide, would yield the desired ketone.

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product |

| N-protected-3-aminopropanoyl chloride | Cyclopropylethylmagnesium bromide | Cuprate catalyst, THF, -78 °C to rt | N-protected-1-Amino-5-cyclopropylpentan-3-one |

| Ethyl 3-(N-protected-amino)propanoate | Cyclopropylethylmagnesium bromide | THF, -78 °C to rt | N-protected-1-Amino-5-cyclopropylpentan-3-one |

Alkylation of Enolates: A linear approach could involve the alkylation of an enolate. libretexts.orgopenstax.org For instance, the enolate of a protected amino-ketone could be alkylated with a cyclopropylmethyl halide. libretexts.orgopenstax.org The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the complete formation of the enolate. libretexts.orgyoutube.com

| Starting Material | Alkylating Agent | Base/Conditions | Intermediate Product |

| N-protected-1-aminobutan-3-one | Cyclopropylmethyl iodide | LDA, THF, -78 °C | N-protected-1-Amino-5-cyclopropylpentan-3-one |

| Ethyl 3-oxobutanoate | Cyclopropylmethyl bromide | NaOEt, EtOH | Ethyl 2-(cyclopropylmethyl)-3-oxobutanoate |

The acetoacetic ester synthesis provides a classic route where ethyl acetoacetate (B1235776) is first alkylated with cyclopropylmethyl bromide and then with a protected 2-bromoethylamine (B90993) equivalent. openstax.orgpressbooks.pub Subsequent hydrolysis and decarboxylation would yield the target ketone. openstax.orgpressbooks.pub

Amino Group Introduction via Reductive Amination, Nucleophilic Substitution, or Gabriel Synthesis Analogues

The introduction of the primary amine at the C1 position can be achieved through several established transformations.

Reductive Amination: This powerful method involves the reaction of a ketone or aldehyde with ammonia (B1221849) or an ammonia equivalent in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.comacsgcipr.org A suitable precursor would be 5-cyclopropyl-3-oxopentanal. Reaction with ammonia would form an intermediate imine, which is then reduced in situ by a reagent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to furnish the primary amine. wikipedia.orgmasterorganicchemistry.com This method is often preferred due to its operational simplicity and the ability to perform it as a one-pot reaction. wikipedia.orgresearchgate.net

| Carbonyl Precursor | Amine Source | Reducing Agent/Conditions | Final Product |

| 5-Cyclopropyl-3-oxopentanal | Ammonia | NaBH3CN, MeOH, pH 6-7 | This compound |

| 1-Azido-5-cyclopropylpentan-3-one | - | H2, Pd/C | This compound |

Nucleophilic Substitution: A precursor containing a good leaving group at the C1 position, such as 1-bromo-5-cyclopropylpentan-3-one, can undergo nucleophilic substitution with an appropriate nitrogen nucleophile.

Gabriel Synthesis Analogues: The Gabriel synthesis is a classic method for preparing primary amines and involves the alkylation of potassium phthalimide (B116566) with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.comnrochemistry.com In this context, 1-bromo-5-cyclopropylpentan-3-one (with the ketone group protected) would be reacted with potassium phthalimide. wikipedia.orgorganic-chemistry.org The subsequent deprotection, typically using hydrazine, liberates the primary amine. masterorganicchemistry.comnrochemistry.comlibretexts.org This method effectively avoids the over-alkylation often seen with direct amination using ammonia. masterorganicchemistry.com

| Substrate | Reagent 1 | Reagent 2 | Final Product |

| 1-Bromo-5-cyclopropylpentan-3-one (ketal protected) | Potassium phthalimide, DMF | Hydrazine hydrate, EtOH | This compound |

Preparation of Cyclopropyl-Containing Precursors (e.g., Methyl cyclopropyl ketone)

A crucial starting material for the synthesis of this compound is a precursor that contains the cyclopropyl group. Methyl cyclopropyl ketone is a prime example of such a precursor. Several methods have been established for its preparation.

One common method involves the cyclization of 5-chloro-2-pentanone. thieme-connect.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide. The process involves an intramolecular nucleophilic substitution where the enolate of the ketone attacks the carbon bearing the chlorine atom, forming the cyclopropane ring.

Another approach to methyl cyclopropyl ketone is through the Kulinkovich-Szymoniak reaction. This method utilizes the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide and a Lewis acid. organic-chemistry.org This reaction provides a direct route to primary cyclopropylamines, which can then be converted to the corresponding ketone.

Furthermore, methyl cyclopropyl ketone can be synthesized from α-acetyl-γ-butyrolactone. This can be achieved through a hydrolysis and halogenation sequence to form a halopentanone, followed by a ring-closing reaction. researchgate.net A more recent development involves the use of microwave-assisted catalytic cracking of α-acetyl-γ-butyrolactone in the presence of an ionic liquid, which allows for the continuous distillation of the methyl cyclopropyl ketone product. researchgate.net

The table below summarizes some of the key synthetic routes to Methyl cyclopropyl ketone.

| Starting Material | Reagents | Key Features |

| 5-Chloro-2-pentanone | Sodium hydroxide | Intramolecular cyclization |

| Alkanenitriles | Grignard reagent, Ti(OPr)₄, Lewis Acid | Kulinkovich-Szymoniak reaction |

| α-Acetyl-γ-butyrolactone | Microwave, Ionic liquid | Catalytic cracking |

Innovative Catalytic Approaches to this compound

The formation of the β-amino ketone structure of this compound can be efficiently achieved through various catalytic methods. These approaches focus on the formation of carbon-carbon and carbon-heteroatom bonds.

Transition metal catalysis offers powerful tools for the synthesis of β-amino ketones. The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a ketone, is a classic method for this transformation. Modern variations often employ transition metal catalysts to enhance efficiency and selectivity. For the synthesis of this compound, a plausible route would involve the reaction of cyclopropylacetaldehyde, ammonia (or a protected equivalent), and acetone (B3395972) or an acetone equivalent, catalyzed by a suitable transition metal complex.

Copper-catalyzed reactions have shown promise in the synthesis of β-amino ketones. For instance, copper(0) nanoparticles supported on silica (B1680970) have been used to catalyze the Mannich reaction of acetophenones, aryl aldehydes, and aryl amines. rsc.org A similar strategy could be adapted for the synthesis of our target compound. Another copper-catalyzed approach involves the electrophilic amination of cyclopropanols, which proceeds via C-C bond cleavage and Csp³-N bond formation to yield β-amino ketones. organic-chemistry.org

Palladium catalysis is another cornerstone of modern organic synthesis. While direct applications to this compound are not explicitly documented, related transformations suggest its potential. For example, palladium-catalyzed intermolecular aminocarbonylation of alkenes has been developed, which could be a potential, albeit more complex, route. organic-chemistry.org

The following table outlines potential transition metal-catalyzed approaches.

| Catalytic System | Reaction Type | Potential Substrates for this compound Synthesis |

| Copper(0)/SiO₂ | Mannich Reaction | Cyclopropylacetaldehyde, Ammonia, Acetone |

| Copper(II) bromide | α-Amination of Ketones | A pre-formed cyclopropyl-containing ketone |

| Palladium Complexes | Aminocarbonylation | A suitable cyclopropyl-containing alkene |

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules. Proline and its derivatives are common organocatalysts for the enantioselective Mannich reaction. rsc.org This would be particularly valuable for producing chiral versions of this compound. The reaction would proceed via an enamine intermediate formed between the ketone and the catalyst, which then reacts with an imine generated in situ from the aldehyde and amine.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach. While specific enzymes for the synthesis of this compound have not been identified, the broader field of biocatalytic amination is rapidly advancing. nih.gov Engineered enzymes, such as transaminases, could potentially be developed to convert a corresponding diketone precursor into the desired β-amino ketone with high stereoselectivity.

Sustainable Synthetic Practices for Compound Production

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous substances. rsc.org

Performing reactions under solvent-free conditions is a key aspect of green chemistry, as it reduces solvent waste and can lead to shorter reaction times and simpler work-up procedures. thieme-connect.com The synthesis of β-amino ketones via the Mannich reaction has been successfully demonstrated under solvent-free conditions. rsc.orgorganic-chemistry.org For example, the reaction of aldehydes and anilines with ketones can be catalyzed by zirconium oxychloride at room temperature without any solvent. organic-chemistry.org Similarly, the conjugate addition of amines to α,β-unsaturated carbonyl compounds, a viable route to β-amino ketones, can be achieved under solvent-free conditions catalyzed by silicon tetrachloride. organic-chemistry.org

In some cases, it is even possible to conduct these reactions without a catalyst. The Michael addition of secondary amines to α,β-unsaturated carbonyl compounds to form β-amino ketones has been shown to proceed efficiently under catalyst-free conditions. rsc.org

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. rsc.orgrsc.org Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

Other green chemistry metrics, such as the Environmental Factor (E-factor) and Process Mass Intensity (PMI), provide a more comprehensive assessment of the environmental impact of a chemical process by considering all waste generated, including solvents and reagents used in work-up. wikipedia.orgmdpi.com The CHEM21 green metrics toolkit provides a framework for evaluating the sustainability of synthetic pathways, encouraging the selection of routes that are not only efficient in terms of yield but also environmentally benign. rsc.orgrsc.org For the synthesis of this compound, a thorough analysis using these metrics would favor catalytic, solvent-free, and high atom economy reactions.

Mechanistic Studies of 1 Amino 5 Cyclopropylpentan 3 One Reactivity

Reactivity Profile of the Ketone Functionality

The ketone group in 1-Amino-5-cyclopropylpentan-3-one is a primary site for a variety of chemical transformations. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com Concurrently, the α-carbons adjacent to the carbonyl group exhibit acidity, enabling enolization and subsequent enolate-mediated reactions. universalclass.comvanderbilt.edu

Nucleophilic Addition Reactions and Their Stereochemical Outcomes

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This process leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org The stereochemical outcome of these additions is of significant interest, as the attack can occur from either face of the planar carbonyl group, potentially leading to a mixture of stereoisomers if a new chiral center is formed. libretexts.orglibretexts.org

Key nucleophilic addition reactions applicable to this compound include:

Hydrate Formation: In the presence of water, a ketone can reversibly form a geminal diol, or hydrate. This equilibrium generally favors the ketone for simple acyclic ketones.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt in the presence of acid) to the ketone yields a cyanohydrin. This reaction is significant as it creates a new carbon-carbon bond and introduces a nitrile group that can be further transformed.

Grignard Addition: The reaction with organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of a tertiary alcohol after acidic workup. This is an irreversible reaction due to the strong basicity of the Grignard reagent. masterorganicchemistry.com

Reduction with NaBH₄/LiAlH₄: The ketone can be reduced to a secondary alcohol using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a milder reagent that can selectively reduce ketones in the presence of less reactive functional groups, while lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. libretexts.orgyoutube.com

| Nucleophilic Addition Reaction | Reagent | Product | Stereochemical Consideration |

| Hydrate Formation | H₂O | 1-Amino-5-cyclopropylpentan-3,3-diol | Achiral product |

| Cyanohydrin Formation | HCN / NaCN, H⁺ | 1-Amino-3-cyano-5-cyclopropylpentan-3-ol | Racemic mixture of enantiomers |

| Grignard Addition | R-MgX, then H₃O⁺ | 1-Amino-3-alkyl-5-cyclopropylpentan-3-ol | Racemic mixture of enantiomers |

| Reduction | NaBH₄ or LiAlH₄ | 1-Amino-5-cyclopropylpentan-3-ol | Racemic mixture of enantiomers |

Enolization and Enolate Chemistry: Alpha-Alkylation, Alpha-Acylation, and Condensation Reactions

The protons on the carbons alpha to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate ion. universalclass.comvanderbilt.edu This enolate is a powerful nucleophile and can participate in a variety of reactions. The formation of the enol or enolate is often the rate-determining step in these transformations. libretexts.org

Alpha-Alkylation: The enolate can react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org

Alpha-Acylation: Reaction of the enolate with an acyl halide or anhydride (B1165640) introduces an acyl group at the α-carbon, leading to the formation of a β-dicarbonyl compound.

Aldol (B89426) Addition: The enolate can act as a nucleophile and attack the carbonyl carbon of another molecule (or in an intramolecular fashion), leading to a β-hydroxy ketone after protonation. This is known as an aldol addition. universalclass.comvanderbilt.edu

The regioselectivity of enolate formation is an important consideration. In unsymmetrical ketones, two different enolates can be formed. The kinetic enolate is formed faster by removing the less sterically hindered α-proton, while the thermodynamic enolate is the more stable, more substituted enolate. vanderbilt.edubham.ac.uk

Chemoselective Reduction and Oxidation Pathways of the Carbonyl Group

Chemoselectivity becomes crucial when multiple reducible functional groups are present. In the context of this compound, the primary focus would be on the selective reduction of the ketone in the presence of other potential functionalities that might be introduced in a more complex derivative.

Chemoselective Reduction: Milder reducing agents like sodium borohydride (NaBH₄) are often used for the selective reduction of ketones to secondary alcohols. youtube.com More specialized reagents have been developed for even greater chemoselectivity, allowing for the reduction of a ketone in the presence of an aldehyde, for instance. tandfonline.comechemi.com

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. A more synthetically useful oxidation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid converts the ketone into an ester.

Reactivity Profile of the Primary Amine Functionality

The primary amine group in this compound is a nucleophilic and basic center. The lone pair of electrons on the nitrogen atom is responsible for its characteristic reactions.

Amine Derivatization Reactions

The primary amine can be readily derivatized through various reactions, which can alter its properties and serve as a handle for further synthetic transformations. libretexts.orgresearchgate.net

Acylation: The amine reacts with acyl chlorides or anhydrides to form amides. This reaction is typically fast and high-yielding. libretexts.org

Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, as the product amine can also react with the alkylating agent. libretexts.orgwikipedia.org

Schiff Base Formation: The primary amine can react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. This reaction is reversible and is often driven to completion by the removal of water.

| Amine Derivatization Reaction | Reagent | Product Class |

| Acylation | RCOCl or (RCO)₂O | N-acyl-1-amino-5-cyclopropylpentan-3-one (Amide) |

| Alkylation | R-X | Mixture of N-alkylated products |

| Schiff Base Formation | R'COR'' | N-(alkylidene)-1-amino-5-cyclopropylpentan-3-one (Imine) |

Intramolecular Cyclization Reactions Involving Both Amino and Ketone Groups

The presence of both an amino and a ketone group within the same molecule opens up the possibility of intramolecular reactions, leading to the formation of cyclic structures. These reactions are often thermodynamically favored due to the formation of stable five- or six-membered rings.

Intramolecular Imine/Enamine Formation and Cyclization: The primary amine can react intramolecularly with the ketone at the 3-position. This would lead to the formation of a six-membered cyclic imine or its tautomer, a cyclic enamine. The position of the equilibrium between the open-chain amino ketone and the cyclic imine/enamine depends on various factors, including the solvent and temperature. Such cyclizations are known to be key steps in the synthesis of various heterocyclic compounds. frontiersin.orgrsc.orgnih.gov The initial formation of an imine can be followed by further reactions, such as reduction to a cyclic amine or reaction with another nucleophile.

The potential for intramolecular reactions highlights the rich and complex chemistry of this compound, making it a potentially valuable building block in organic synthesis. The interplay between the ketone and amine functionalities allows for a diverse range of transformations, leading to a variety of linear and cyclic products.

Reactivity Profile of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, due to its significant ring strain (approximately 27 kcal/mol), behaves in some respects like a carbon-carbon double bond and is susceptible to a variety of ring-opening reactions. rsc.org This reactivity is a key feature in the synthetic utility of cyclopropyl-containing compounds.

The cyclopropyl ketone motif is a versatile precursor for generating linear, functionalized molecules through ring-opening reactions. These transformations can be initiated by various reagents and catalysts, including transition metals, Lewis acids, Brønsted acids, and even phosphines under acid-free conditions. acs.orgacs.org

Catalytic Ring-Opening: Transition metal catalysts, particularly those based on nickel and palladium, are effective in promoting the ring-opening of cyclopropyl ketones. For instance, nickel-catalyzed reductive ring-opening reactions of aryl cyclopropyl ketones with alkyl bromides provide access to various alkylated ketones. acs.org The mechanism is thought to involve the formation of a ketyl radical intermediate which triggers the cleavage of the cyclopropane (B1198618) ring. acs.org Similarly, palladium(II) acetate (B1210297) in the presence of a phosphine (B1218219) ligand can catalyze the stereoselective ring-opening to form α,β-unsaturated ketones. rsc.org

A proposed mechanism for iron-catalyzed reductive ring-opening involves the initial reduction of the cyclopropyl ketone to a ketyl radical. This radical then induces the cleavage of the C-C bond in the cyclopropane ring to form a more stable carbon-centered radical, which can then be functionalized. acs.org Photocatalytic methods have also been developed, where a Lewis acid-activated aryl cyclopropyl ketone is reduced to a ring-opened radical anion that can participate in cycloaddition reactions. nih.gov

Non-catalytic and Lewis Base-Mediated Rearrangements: Ring-reorganizing transformations of activated cyclopropanes, which typically occur under acidic conditions, have also been achieved using Lewis bases. For example, phosphines can mediate a cascade ring-opening and recyclization of specific cyclopropyl ketones to form more complex cyclic structures like hydrofluorenones. acs.org Theoretical studies using density functional theory (DFT) on phosphine-catalyzed rearrangements of vinylcyclopropylketones suggest a two-stage SN2-type ring-opening mechanism. acs.org

The table below summarizes various catalytic systems used for the ring-opening of cyclopropyl ketones, showcasing the diversity of potential transformations for a molecule like this compound.

| Catalyst/Reagent System | Substrate Type | Product Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| (tpy)Ni complex / Organozinc reagent / TMSCl | Aryl Cyclopropyl Ketone | γ-Substituted Silyl Enol Ether | Cooperative ligand-metal C-C activation | nih.gov |

| Chiral N,N′-dioxide–Sc(III) complex / β-naphthol | Aryl or Vinyl Cyclopropyl Ketone | Chiral β-Naphthol Derivative | Asymmetric catalytic ring-opening | rsc.org |

| Pd(OAc)₂ / PCy₃ | Aryl Cyclopropyl Ketone | (E)-α,β-Unsaturated Ketone | Stereoselective ring-opening | rsc.org |

| Fe(acac)₂ / TMSCl / Reductant | Cyclopropyl Ketone | gem-Difluoroallylated Ketone | Ketyl radical-induced ring-opening | acs.org |

| PBu₃ (Phosphine) | Vinylcyclopropylketone | Cycloheptenone | Lewis base-catalyzed rearrangement | acs.orgacs.org |

| Photocatalyst / Lewis Acid | Aryl Cyclopropyl Ketone | Cyclopentane Derivative | Photoreductive ring-opening to a radical anion | nih.gov |

The stability of the cyclopropyl group is highly dependent on the chemical environment.

Acidic Conditions: The cyclopropyl group in cyclopropyl ketones is susceptible to ring-opening under acidic conditions. acs.org The activation of the ketone's carbonyl group by a Brønsted or Lewis acid facilitates the cleavage of the strained three-membered ring. For example, the ring-opening of epoxides is significantly accelerated in the presence of acid, which protonates the oxygen to create a better leaving group; a similar principle applies to the activation of the carbonyl oxygen in cyclopropyl ketones. masterorganicchemistry.com In the context of deamination of α-aminoketones, protonated cyclopropanes have been proposed as key intermediates that can lead to rearranged products. cdnsciencepub.com

Basic Conditions: Under alkaline conditions, rearrangements can also occur. For example, the decomposition of p-toluenesulfonylhydrazones of cyclopropyl ketones in an alkaline medium can lead to the formation of cyclobutene (B1205218) derivatives via a cyclopropyl carbene rearrangement. researchgate.net The presence of the amine in this compound could also influence its stability under basic conditions, potentially leading to intramolecular reactions.

Oxidative Conditions: The cyclopropyl group is generally considered to be relatively stable towards oxidation due to the high C-H bond dissociation energy. However, when attached to an amine, it can become a site for metabolic oxidation. In drug metabolism studies, cyclopropylamine (B47189) moieties have been shown to undergo cytochrome P450-mediated oxidation, leading to reactive ring-opened intermediates. This reactivity is a critical consideration in medicinal chemistry. Reductive ring-opening processes, such as those using metals like lithium in liquid ammonia (B1221849), also highlight the susceptibility of the ring to cleavage under specific redox conditions. core.ac.uk

The following table summarizes the general reactivity of the cyclopropyl ketone moiety under different chemical environments.

| Condition | General Reactivity/Stability | Potential Outcome for Cyclopropyl Ketones | Reference |

|---|---|---|---|

| Strong Acid (Brønsted or Lewis) | Susceptible to ring-opening | Formation of linear, rearranged, or cyclized products | acs.orgacs.org |

| Basic/Alkaline | Can undergo rearrangement | Formation of rearranged products via carbanionic or carbene intermediates | researchgate.net |

| Oxidative (e.g., metabolic) | Relatively stable, but can be activated | Ring-opening if adjacent to an activating group like an amine | core.ac.uk |

| Reductive (e.g., dissolving metals) | Susceptible to ring cleavage | Reductive cleavage of the cyclopropane ring | core.ac.uk |

Elucidation of Complex Reaction Mechanisms and Transition State Analysis

Understanding the precise pathway of a chemical reaction, such as those involving the complex structure of this compound, requires a combination of experimental and theoretical methods. The elucidation of these mechanisms provides fundamental insights into reactivity and allows for the prediction and control of reaction outcomes.

The reactions of β-aminoketones and cyclopropyl ketones often involve multiple steps and the formation of reactive intermediates such as radicals, enolates, or carbocations. For instance, the ring-opening of a cyclopropyl ketone can proceed through different mechanistic pathways, including oxidative addition to a metal catalyst, nucleophilic attack followed by rearrangement, or a radical-mediated process. nih.gov

Methods for Mechanistic Elucidation:

Kinetic Studies: By measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, or catalyst), a rate law can be determined. This provides crucial information about the molecularity of the rate-determining step. Isotope labeling studies, such as using deuterium, can pinpoint which bonds are broken or formed during the reaction. nih.gov

Intermediate Trapping: The existence of short-lived intermediates can be confirmed by adding a "trapping" agent that reacts with the intermediate to form a stable, characterizable product. For example, radical traps can be used to determine if a reaction proceeds via a free radical pathway.

Stereochemical Analysis: The stereochemical outcome of a reaction can provide significant clues about the mechanism. For example, an inversion of stereochemistry often points to an SN2-type mechanism, while racemization might suggest a carbocationic intermediate.

Computational Chemistry: Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying reaction mechanisms. acs.org DFT calculations can be used to map the potential energy surface of a reaction, locating the structures and energies of reactants, products, intermediates, and, most importantly, transition states. acs.org This allows for the comparison of different possible reaction pathways and the identification of the most energetically favorable one. For example, DFT studies have been used to distinguish between different possible mechanisms for the nickel-catalyzed ring-opening of cyclopropyl ketones. nih.gov

The following table outlines common approaches used to investigate and understand complex reaction mechanisms.

| Method | Information Gained | Example Application |

|---|---|---|

| Kinetic Studies | Rate law, activation parameters, identity of atoms in the transition state | Determining the role of a catalyst in the rate-determining step of a Mannich reaction to form a β-aminoketone. |

| Isotope Labeling (e.g., Deuterium) | Identifies bond cleavage/formation at specific positions | Probing the mechanism of deamination and rearrangement in aminoketones. cdnsciencepub.com |

| Intermediate Trapping | Confirms the presence of reactive intermediates (radicals, carbocations, etc.) | Using a radical scavenger to test for a radical mechanism in a ring-opening reaction. |

| Stereochemical Studies | Provides insight into the geometry of the transition state | Observing inversion vs. retention of configuration at a stereocenter. |

| Computational Analysis (e.g., DFT) | Energies and structures of intermediates and transition states, potential energy surfaces | Comparing the feasibility of different proposed pathways for a phosphine-catalyzed rearrangement. acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 1-Amino-5-cyclopropylpentan-3-one, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques would provide an unambiguous assignment of all proton and carbon signals, offering deep insights into its structural and dynamic properties.

Based on established chemical shift values for similar functional groups, a predicted ¹H and ¹³C NMR data table is presented below. researchgate.netresearchgate.netyoutube.comyoutube.comorgchemboulder.comlibretexts.orgoregonstate.educhemicalbook.com The numbering convention used for the assignments is as follows:

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~2.9 (t) | ~40 |

| 2 | ~2.8 (t) | ~35 |

| 3 (C=O) | - | ~210 |

| 4 | ~2.7 (d) | ~50 |

| 5 | ~0.8 (m) | ~10 |

| 6 | ~0.4 (m), ~0.1 (m) | ~4 |

| NH₂ | ~1.5 (s, broad) | - |

Note: Predicted chemical shifts are relative to TMS and are subject to solvent effects. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet.

To confirm the predicted assignments and elucidate the precise connectivity, a suite of 2D NMR experiments would be indispensable. researchgate.netresearchgate.netwestmont.educhemrxiv.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the protons at C1 and C2, and between the protons at C4 and the methine proton at C5. The complex spin system of the cyclopropyl (B3062369) group would also show intricate cross-peaks between the methine and methylene (B1212753) protons (C5 and C6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, the triplet at ~2.9 ppm to the carbon at ~40 ppm (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. For a flexible molecule like this compound, NOESY could reveal through-space interactions between the protons of the ethylamine (B1201723) moiety and the cyclopropyl group, helping to define its three-dimensional shape.

The acyclic nature of the pentanone chain in this compound suggests considerable conformational flexibility. acs.orgyoutube.com Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide valuable information about the energy barriers associated with bond rotations. By analyzing changes in the lineshapes of the NMR signals as a function of temperature, it would be possible to quantify the rates of conformational exchange and determine the thermodynamic parameters for these dynamic processes.

Mass Spectrometry (MS) for Elucidating Fragmentation Pathways and Confirming Molecular Formulae

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby allowing for the determination of its molecular weight and the elucidation of its structure.

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound. nih.govnih.gov By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₁₅NO), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) would provide detailed information about the fragmentation pathways of the protonated molecule. oregonstate.eduyoutube.comlibretexts.orgjove.comacs.org By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is generated. The analysis of these fragments helps to piece together the structure of the original molecule. For this compound, characteristic fragmentation patterns would be expected, primarily through alpha-cleavage adjacent to the carbonyl group and the amino group.

Predicted Key MS/MS Fragments of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 142 | [M+H]⁺ | Protonated molecular ion |

| 125 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) |

| 98 | [CH₂=CH-C(=O)-CH₂-CH(CH₂)₂]⁺ | Alpha-cleavage C1-C2 |

| 85 | [C₃H₅-CH₂-C(=O)]⁺ | Alpha-cleavage C2-C3 |

| 72 | [H₂N-CH₂-CH₂-C=O]⁺ | Alpha-cleavage C3-C4 |

| 57 | [C₃H₅-C=O]⁺ | Cleavage of the pentanone chain |

| 44 | [H₂N=CH₂]⁺ | Alpha-cleavage C1-C2 with H-transfer |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying specific functional groups and studying intermolecular interactions such as hydrogen bonding. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H (amine) | Stretching | 3400-3200 | Medium-Weak | Weak |

| C-H (alkane) | Stretching | 3000-2850 | Medium-Strong | Medium |

| C-H (cyclopropyl) | Stretching | ~3100 | Medium | Medium |

| C=O (ketone) | Stretching | ~1715 | Strong | Medium |

| N-H (amine) | Bending (scissoring) | 1650-1580 | Medium | Weak |

| C-N (amine) | Stretching | 1250-1020 | Medium | Weak |

| C-C (cyclopropyl) | Ring deformation | ~1020 | Medium | Strong |

The FT-IR spectrum is expected to be dominated by a strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching of the ketone. The N-H stretching vibrations of the primary amine would appear as a weaker, broad band in the region of 3400-3200 cm⁻¹. In the Raman spectrum, the C-H stretching and the cyclopropyl ring deformation modes are expected to show significant intensity. The complementary nature of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule.

X-ray Crystallography for Definitive Solid-State Structural Determination

As of the latest available scientific literature, there is no published X-ray crystallographic data for the specific compound this compound. This analytical technique, which provides the most definitive determination of the three-dimensional atomic arrangement of a molecule in its solid state, has not been reported for this compound.

X-ray crystallography is a powerful method for elucidating detailed structural features such as bond lengths, bond angles, and conformational arrangements within a crystal lattice. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the construction of an electron density map, from which the precise positions of atoms can be determined.

For a molecule like this compound, X-ray crystallography, if performed, would provide invaluable insights into:

The conformation of the pentanone backbone: It would reveal the preferred spatial arrangement of the carbon chain, including the torsion angles around the C-C bonds.

The orientation of the cyclopropyl and amino groups: The precise positioning of these functional groups relative to the rest of the molecule would be established.

Intermolecular interactions: In the solid state, molecules interact with each other through various forces such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. X-ray crystallography would identify these interactions, which are crucial for understanding the compound's packing in a crystal and its physical properties like melting point and solubility.

Given the absence of experimental crystallographic data, the solid-state structure of this compound remains unconfirmed. While computational modeling can predict its structure, these predictions await experimental validation that could be provided by a successful X-ray crystallographic study in the future.

Computational Chemistry and Theoretical Investigations of 1 Amino 5 Cyclopropylpentan 3 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic properties of 1-Amino-5-cyclopropylpentan-3-one.

Density Functional Theory (DFT) Studies of Ground State Geometries, Energetics, and Spectroscopic Parameters

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the geometric and electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized ground state geometry. mdpi.com This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional structure.

These calculations also provide valuable energetic information, such as the total electronic energy of the molecule. Furthermore, DFT is a powerful tool for predicting spectroscopic parameters, which can be compared with experimental data for validation. mdpi.combohrium.com

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.22 Å |

| C-N | ~1.46 Å | |

| C-C (cyclopropyl) | ~1.51 Å | |

| Bond Angle | H-N-H | ~107° |

| C-CO-C | ~118° | |

| Dihedral Angle | C-C-C-C (backbone) | Varies with conformation |

Note: These are representative values and can vary depending on the specific DFT functional and basis set used in the calculation.

Ab Initio Methods for High-Accuracy Property Prediction and Electronic Structure Details

For even higher accuracy in property prediction, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality results for electronic structure details. youtube.com These methods are particularly useful for refining the understanding of electron correlation effects, which are crucial for accurately describing the molecule's behavior.

Molecular Dynamics Simulations for Conformational Landscapes, Solvation Effects, and Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govnih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape of this compound, identifying its various stable and metastable shapes and the energy barriers between them.

MD simulations are also crucial for understanding solvation effects. By explicitly including solvent molecules (e.g., water) in the simulation, it is possible to study how the surrounding environment influences the conformation and properties of the solute molecule. nih.gov This is particularly important for a molecule containing both polar (amino and keto groups) and non-polar (cyclopropyl and alkyl chain) regions. The general principles of molecular dynamics involve solving Newton's equations of motion for a system of interacting atoms, using force fields to describe the potential energy of the system. nih.govbyu.edu

Computational Modeling of Reaction Mechanisms and Energy Barriers, Including Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity as a nucleophile (due to the amino group) or its behavior in reactions involving the ketone or cyclopropyl (B3062369) functionalities. Theoretical methods can be used to map out the potential energy surface of a reaction, identifying the reactants, products, and any intermediates.

A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy or energy barrier for the reaction can be determined, providing insight into the reaction rate.

In Silico Prediction of Spectroscopic Parameters

Computational methods are increasingly used for the in silico prediction of spectroscopic data, which can aid in the identification and characterization of molecules. bohrium.comkettering.edunih.gov

For this compound, it is possible to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. bohrium.commdpi.com These calculations are typically performed using DFT methods and can be refined by considering solvent effects and, for flexible molecules, by performing a Boltzmann averaging over multiple low-energy conformations. bohrium.com Similarly, vibrational frequencies corresponding to the infrared (IR) spectrum can be computed, helping to assign experimental spectral features to specific molecular vibrations.

Table 2: Predicted Spectroscopic Parameters for this compound

| Parameter | Nucleus/Vibration | Predicted Chemical Shift / Frequency |

| ¹H NMR Chemical Shift | -NH₂ | ~1.5 - 2.5 ppm |

| -CH₂- (adjacent to C=O) | ~2.5 - 2.8 ppm | |

| -CH- (cyclopropyl) | ~0.3 - 0.8 ppm | |

| ¹³C NMR Chemical Shift | C=O | ~208 - 212 ppm |

| C-N | ~45 - 55 ppm | |

| C (cyclopropyl) | ~5 - 15 ppm | |

| IR Vibrational Frequency | N-H stretch | ~3300 - 3400 cm⁻¹ |

| C=O stretch | ~1710 - 1730 cm⁻¹ |

Note: These are estimated ranges and the actual values can be influenced by the solvent and the specific computational methodology.

Exploration of Structure-Reactivity Relationships using Quantum Chemical Descriptors

Quantum chemical descriptors derived from electronic structure calculations provide a quantitative way to understand and predict the reactivity of a molecule. researchgate.netyoutube.com

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap generally implies lower reactivity. chalcogen.ronih.gov

Other important descriptors include electronegativity and electrophilicity index, which can be calculated from the HOMO and LUMO energies. nih.gov By analyzing the distribution of the HOMO and LUMO across the molecular structure of this compound, it is possible to identify the most likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the nitrogen atom of the amino group, indicating its nucleophilic character, while the LUMO may be centered around the carbonyl carbon, highlighting its electrophilic nature.

Table 3: Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater nucleophilicity |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electrophilicity |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Larger gap suggests higher kinetic stability |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | A measure of the molecule's ability to attract electrons |

| Electrophilicity Index (ω) | μ² / (2η) where μ is chemical potential and η is hardness | A measure of the molecule's electrophilic character |

Role As a Synthetic Intermediate and Chemical Probe in Organic Research

Building Block for the Construction of Complex Organic Scaffolds

The strategic placement of the amino and keto groups in 1-Amino-5-cyclopropylpentan-3-one facilitates its use as a linchpin in the assembly of complex organic structures, particularly heterocyclic systems and macrocycles.

The reactivity of the aminoketone functionality in this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. These heterocycles are prevalent in many biologically active molecules and functional materials.

Pyrazolo[1,5-a]pyrimidines: This class of fused heterocyclic compounds is known for its wide range of biological activities. rsc.orgnih.gov The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a 5-aminopyrazole. researchgate.netresearchgate.net this compound can be envisioned as a precursor to a substituted 1,3-dicarbonyl equivalent, which upon reaction with a suitable aminopyrazole, would yield novel pyrazolo[1,5-a]pyrimidines bearing a cyclopropyl (B3062369) ethyl substituent. The general synthetic strategies for this class of compounds are well-established and adaptable. nih.gov

Thiadiazoles: 1,3,4-Thiadiazoles are another important class of heterocycles with diverse applications. nih.govnih.gov A common synthetic route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. encyclopedia.puborganic-chemistry.orgnih.gov The primary amine of this compound could be converted to a thiosemicarbazide, which could then undergo intramolecular cyclization or react with other reagents to form highly substituted thiadiazoles.

Oxazoles: The oxazole (B20620) ring is a key structural motif in many natural products and pharmaceuticals. mdpi.com The synthesis of oxazoles can be achieved through various methods, including the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. researchgate.netorganic-chemistry.org Acylation of the amino group of this compound would provide the necessary α-acylamino ketone precursor for this transformation, leading to the formation of oxazoles with a unique substitution pattern. One-pot synthesis methods starting from amino acids have also been developed, highlighting the versatility of amino-functionalized precursors. nih.gov

Oxazolidines: Oxazolidines are saturated five-membered heterocycles containing both oxygen and nitrogen. nih.gov They are commonly synthesized via the condensation reaction between an amino alcohol and a ketone or aldehyde. organic-chemistry.org While this compound is an aminoketone, it can be reduced to the corresponding amino alcohol, which can then be reacted with various carbonyl compounds to generate a library of oxazolidine (B1195125) derivatives.

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound and the general synthetic approaches.

| Heterocyclic System | General Synthetic Approach | Potential Role of this compound |

| Pyrazolo[1,5-a]pyrimidines | Condensation of a 1,3-dicarbonyl equivalent with a 5-aminopyrazole. researchgate.netresearchgate.net | Serves as a precursor to a substituted 1,3-dicarbonyl equivalent. |

| 1,3,4-Thiadiazoles | Cyclization of thiosemicarbazide derivatives. encyclopedia.puborganic-chemistry.org | The amino group can be converted to a thiosemicarbazide for subsequent cyclization. |

| Oxazoles | Robinson-Gabriel synthesis (cyclodehydration of an α-acylamino ketone). researchgate.netorganic-chemistry.org | Acylation of the amino group provides the necessary α-acylamino ketone precursor. |

| Oxazolidines | Condensation of an amino alcohol with a ketone or aldehyde. organic-chemistry.org | Can be reduced to the corresponding amino alcohol for subsequent condensation reactions. |

Macrocycles are of great interest in drug discovery due to their ability to bind to challenging protein targets. The synthesis of macrocycles often relies on building blocks with multiple functional groups that can participate in cyclization reactions. nih.gov this compound, with its primary amine and ketone, can be incorporated into peptide or other linear precursors. The functional groups can then be used for macrocyclization, for instance, through reductive amination or by forming an amide bond after modification of the ketone. The cyclopropyl group can provide conformational rigidity to the resulting macrocycle, which can be beneficial for binding affinity and selectivity. The development of libraries of macrocyclic peptides often utilizes amino acid-like subunits, and derivatives of this compound could serve as novel, non-natural building blocks in such libraries. nih.gov

Synthesis of Structurally Related Analogues and Derivatives for Systematic Chemical Space Exploration

The exploration of chemical space around a core scaffold is a cornerstone of modern medicinal chemistry. This compound provides a versatile platform for the generation of diverse analogues and derivatives.

The reactivity of the amino and keto groups allows for a wide range of modifications. The primary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents. The ketone can undergo reactions such as Wittig olefination, Grignard additions, or reduction to an alcohol, which can be further functionalized. This allows for a systematic investigation of how different substituents at various positions of the molecule affect its properties and biological activity.

The carbon atom alpha to the amino group and the carbon of the ketone are prochiral centers. Asymmetric synthesis or chiral resolution can be employed to prepare enantiomerically pure forms of this compound or its derivatives. nih.gov This is crucial for stereochemical research and for the development of chiral drugs, where often only one enantiomer is responsible for the desired therapeutic effect. The use of chiral sugars or other chiral auxiliaries can mediate the enantioselective synthesis of amino acid precursors and related compounds. nih.gov

Application in Methodological Organic Synthesis Research

Beyond its use as a building block for specific target molecules, this compound is also a valuable tool for the development of new synthetic methodologies.

The presence of multiple reactive sites makes this compound an interesting substrate for use in multicomponent reactions (MCRs). researchgate.net MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials. The amino and keto groups of this compound could potentially participate in known or novel MCRs to rapidly generate libraries of complex molecules. For instance, it could be a component in a Biginelli-type or Ugi-type reaction, leading to the discovery of new chemical entities.

In the context of total synthesis, complex natural products often require the use of versatile and highly functionalized building blocks. While no specific total synthesis has been reported using this compound, its structural features make it a hypothetical starting point or intermediate for the synthesis of alkaloids or other nitrogen-containing natural products. Its ability to serve as a precursor to various heterocyclic systems further enhances its potential in this area.

Future Perspectives and Emerging Research Avenues in the Study of 1 Amino 5 Cyclopropylpentan 3 One

Development of Asymmetric Synthetic Strategies to Access Enantiopure Forms

The presence of a stereocenter at the carbon bearing the amino group in 1-amino-5-cyclopropylpentan-3-one necessitates the development of asymmetric synthetic methods to access its enantiopure forms. The biological activity and material properties of chiral molecules are often enantiomer-dependent, making enantioselective synthesis a critical area of research. Future investigations will likely focus on several promising strategies.

One major avenue will be the use of chiral catalysts. Transition-metal-catalyzed asymmetric reduction of a suitable precursor, such as a β-azido ketone, could be a viable route. For instance, chiral ruthenium or rhodium catalysts, complexed with ligands like BINAP, have shown high efficiency in the asymmetric hydrogenation of ketones. Another approach could involve the asymmetric amination of a corresponding dicarbonyl precursor.

Enzymatic resolutions are also a highly attractive method for obtaining enantiopure amines and ketones. Lipases, for example, can be used for the kinetic resolution of racemic mixtures of this compound through enantioselective acylation of the amino group. The unreacted enantiomer can then be isolated in high enantiomeric purity.

Exploration of Novel Catalytic Transformations Specific to the Compound's Bifunctional Nature

The coexistence of an amino group and a ketone within the same molecule opens the door to a variety of intramolecular and intermolecular catalytic transformations. The bifunctional nature of this compound allows it to act as a versatile building block in organic synthesis.

Future research is expected to explore intramolecular cyclization reactions to form heterocyclic compounds. For example, under acidic or basic conditions, the amino group could react with the ketone to form a cyclic imine, which could then be further functionalized. This could lead to the synthesis of novel piperidine (B6355638) or pyrrolidine (B122466) derivatives, which are common scaffolds in medicinal chemistry.

Furthermore, the compound could serve as a substrate in domino or cascade reactions. The amino group could be used to direct a metal catalyst to a specific position for a C-H activation reaction, while the ketone could subsequently react with a nucleophile. The development of new catalytic systems that can selectively activate one functional group in the presence of the other will be a key challenge and a significant area of research.

Integration with High-Throughput Experimentation and Data Science in Chemical Research

The optimization of reaction conditions for the synthesis and functionalization of this compound can be significantly accelerated through the integration of high-throughput experimentation (HTE) and data science. HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, solvents, temperatures, and reactant ratios.

By employing robotic systems and miniaturized reaction vessels, researchers can quickly identify optimal conditions for a desired transformation. The vast amount of data generated from HTE can then be analyzed using machine learning algorithms. These algorithms can identify complex relationships between reaction parameters and outcomes, such as yield and enantioselectivity, which may not be apparent through traditional one-variable-at-a-time optimization.

Predictive models can be developed to guide future experiments, reducing the number of experiments needed and accelerating the discovery of new reactions and applications for this compound. This data-driven approach will be crucial for unlocking the full potential of this and other novel chemical compounds.

Green Chemistry Innovations for Reduced Environmental Impact in Synthesis and Application

In line with the growing emphasis on sustainable chemistry, future research on this compound will undoubtedly focus on green chemistry innovations. This will involve the development of synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient.

One key area of focus will be the use of biocatalysis, as mentioned earlier. Enzymes operate under mild conditions (room temperature and neutral pH) in aqueous media, significantly reducing the environmental impact compared to many traditional organic reactions that require harsh reagents and organic solvents.

Another green chemistry approach would be the development of solvent-free or aqueous-based synthetic methods. The use of mechanochemistry, where reactions are induced by mechanical force in the absence of a solvent, is another promising avenue. Furthermore, the principles of atom economy will be central, designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.

Investigation of the Compound as a Component in Advanced Materials Science Research (e.g., polymer precursors, supramolecular chemistry)

The unique structural features of this compound make it an intriguing candidate for applications in materials science. The primary amine and ketone functionalities can participate in a variety of polymerization reactions. For example, it could be used as a monomer in the synthesis of polyamides or polyimines, potentially imparting unique thermal or mechanical properties due to the presence of the cyclopropyl (B3062369) group.

In the realm of supramolecular chemistry, the compound's ability to form hydrogen bonds through its amino group and coordinate with metal ions via its ketone and amine functionalities could be exploited to create self-assembling systems. These could include gels, liquid crystals, or other organized structures with potential applications in sensing, catalysis, or drug delivery. The strained cyclopropyl ring could also be opened under specific conditions to create new polymeric materials with different properties.

The exploration of these avenues will require a multidisciplinary approach, combining organic synthesis, polymer chemistry, and materials characterization to fully understand and exploit the potential of this compound in advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.